molecular formula C16H15N3O2S B11659388 N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide

Cat. No.: B11659388
M. Wt: 313.4 g/mol
InChI Key: NJVVPYAGGZUPFW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide: is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their electron-accepting properties and are widely used in various scientific and industrial applications, particularly in the field of optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety.

    Reduction: Reduction reactions can also occur, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of electron transport .

Comparison with Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
  • N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
  • N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide

Comparison: Compared to these similar compounds, N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide exhibits unique properties due to the presence of the propoxy group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the propoxy group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide

InChI

InChI=1S/C16H15N3O2S/c1-2-10-21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-9H,2,10H2,1H3,(H,17,20)

InChI Key

NJVVPYAGGZUPFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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